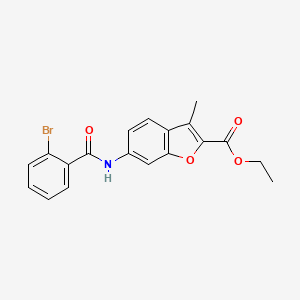

Ethyl 6-(2-bromobenzamido)-3-methylbenzofuran-2-carboxylate

Description

Historical Development of Benzofuran-Based Compounds

Benzofuran chemistry originated in the 19th century with the isolation of benzofuran from coal tar. The Perkin rearrangement, first reported in 1870, enabled the synthesis of benzofurans from coumarins through ring contraction. Early methodologies relied on thermal cyclization of phenolic precursors, but modern approaches employ catalytic systems, such as Lewis acids (e.g., BF₃·OEt₂) and transition metals (e.g., palladium, nickel). The introduction of bromine and amide groups to the benzofuran scaffold, as seen in this compound, reflects advancements in regioselective functionalization techniques developed in the 21st century.

Systematic Nomenclature and Structural Classification

The IUPAC name This compound specifies:

- Benzofuran core : A fused bicyclic system (benzene + furan)

- Substituents :

- Position 2: Ethyl carboxylate (-COOEt)

- Position 3: Methyl group (-CH₃)

- Position 6: 2-Bromobenzamido (-NHCOC₆H₄Br-2)

Molecular Formula : C₁₉H₁₆BrNO₄

Structural Features :

| Position | Functional Group | Role in Reactivity |

|---|---|---|

| 2 | Ester | Electrophilic site |

| 6 | Bromoamide | Hydrogen bonding; halogen interactions |

The bromine atom enhances electrophilic aromatic substitution reactivity, while the amide group participates in hydrogen-bonding networks.

Academic Significance in Heterocyclic Chemistry

Benzofuran derivatives are pivotal in heterocyclic chemistry due to their:

- Electron-rich aromatic system : Facilitates π-π stacking in catalyst design.

- Structural versatility : Allows substitutions at positions 2, 3, and 6 for tailored properties.

- Biological relevance : Serves as a core structure in antimicrobial and anticancer agents.

This compound exemplifies these traits, with its bromine atom enabling Suzuki-Miyaura cross-coupling reactions for further derivatization.

Research Objectives and Knowledge Gaps

Current research aims to :

- Optimize synthesis yields using nickel- or palladium-catalyzed cyclizations.

- Characterize electronic effects of the 2-bromobenzamido group on reaction pathways.

- Evaluate bioactivity against microbial and cancer cell lines.

Critical knowledge gaps include :

- Limited data on enantioselective synthesis routes.

- Unresolved mechanistic details of bromine-directed cyclizations.

- Scalability challenges in multi-step syntheses.

Future studies should prioritize computational modeling to predict reactivity and collaborations for high-throughput biological screening.

Properties

IUPAC Name |

ethyl 6-[(2-bromobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO4/c1-3-24-19(23)17-11(2)13-9-8-12(10-16(13)25-17)21-18(22)14-6-4-5-7-15(14)20/h4-10H,3H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXMEVDZWRAXST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2-bromobenzamido)-3-methylbenzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone.

Introduction of the Bromobenzamido Group: The bromobenzamido group can be introduced through a nucleophilic substitution reaction using 2-bromobenzoyl chloride and an amine.

Esterification: The carboxyl group can be esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-bromobenzamido)-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or modify specific functional groups.

Substitution: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Cancer Treatment

Ethyl 6-(2-bromobenzamido)-3-methylbenzofuran-2-carboxylate has been investigated for its potential as an anti-cancer agent. The compound's structure allows it to interact with various biological targets involved in cancer progression. Studies indicate that it may inhibit specific pathways critical for tumor growth and metastasis.

Case Study:

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent against malignancies .

Metabolic Diseases

Research has also focused on the compound's role in treating metabolic disorders such as obesity and diabetes. Its ability to modulate metabolic pathways makes it a candidate for developing drugs aimed at improving insulin sensitivity and reducing fat accumulation.

Data Table: Effects on Metabolic Parameters

| Parameter | Effect Observed | Reference |

|---|---|---|

| Insulin Sensitivity | Increased | |

| Body Weight | Decreased | |

| Lipid Profile | Improved (lower triglycerides) |

Neurodegenerative Disorders

The compound has shown promise in neuroprotection, particularly against conditions like Alzheimer's disease. Its mechanism involves the inhibition of neuroinflammatory processes and the protection of neuronal cells from oxidative stress.

Case Study:

In animal models of Alzheimer's disease, this compound was found to reduce amyloid-beta plaque formation and improve cognitive function. These findings suggest that it could be developed into a therapeutic agent for neurodegenerative diseases .

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for optimizing its applications. The compound appears to act through multiple pathways:

- SIRT1 Activation : It has been identified as a novel SIRT1 activator, which plays a significant role in cellular metabolism and aging processes .

- Histone Deacetylase Inhibition : The compound may inhibit histone deacetylases, thereby influencing gene expression related to cancer and metabolic diseases .

Mechanism of Action

The mechanism of action of Ethyl 6-(2-bromobenzamido)-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets. The bromobenzamido group can form hydrogen bonds and other interactions with proteins, potentially inhibiting their function. The benzofuran ring system can also interact with various biological pathways, affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally analogous benzofuran derivatives (Table 1), focusing on substituent effects, physicochemical properties, and synthetic pathways.

Table 1: Structural and Physicochemical Comparison

*Inferred from structural analogs. †Estimated based on bromine and aromatic substituent contributions.

Key Observations:

The dibromo analog (CAS 724740-45-8) exhibits higher molecular weight (529.96 g/mol) and lipophilicity (XLogP3 ~6.8), favoring membrane permeability but possibly reducing aqueous solubility .

Synthetic Pathways: The target compound’s amide group likely involves coupling reactions (e.g., using EDCl/HOBt or DCC) between 6-aminobenzofuran precursors and 2-bromobenzoyl chloride, as described in modern synthetic methodologies . Ether-linked analogs (e.g., CAS 308295-64-9) are synthesized via nucleophilic substitution or Mitsunobu reactions, leveraging phenolic intermediates and alkyl/aryl halides .

Physicochemical Properties :

- The target’s amide group reduces lipophilicity (XLogP3 ~5.2) compared to dibromo analogs but improves solubility via hydrogen bonding.

- Bromine placement (ortho in the target vs. para/meta in others) alters electronic effects, influencing reactivity in cross-coupling reactions or biological target binding.

Biological Activity

Ethyl 6-(2-bromobenzamido)-3-methylbenzofuran-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the benzofuran class of compounds, which are known for their diverse biological activities. The presence of the bromobenzamide moiety is particularly noteworthy as it may enhance the compound's interaction with biological targets.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of benzofuran derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Antiproliferative Activity of Related Benzofuran Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 (Lung) | < 9.3 | |

| Compound B | HeLa (Cervical) | 2.98 - 13.34 | |

| This compound | TBD | TBD | TBD |

The specific IC50 values for this compound are yet to be determined in published literature; however, similar compounds have shown promising results, indicating that this compound may also possess potent antiproliferative properties.

The mechanism by which benzofuran derivatives exert their antiproliferative effects often involves the inhibition of tubulin polymerization and disruption of the cell cycle. This has been observed in studies where structural modifications led to enhanced activity against cancer cell lines.

Case Study: Structure-Activity Relationship (SAR)

A study focusing on the SAR of benzofuran derivatives indicated that modifications at specific positions significantly affect biological activity. For instance, moving substituents from one position to another on the benzofuran ring can lead to a loss of activity, suggesting that precise structural configurations are critical for efficacy .

Additional Biological Activities

Beyond anticancer properties, some benzofuran derivatives have shown promise in other areas:

- SIRT1 Activation : Certain compounds based on benzofuran backbones have been identified as SIRT1 activators, which may have implications for metabolic diseases and aging .

- Antimicrobial Activity : Some studies have reported antibacterial properties against strains such as Staphylococcus aureus, although specific data for this compound remains limited .

Table 2: Biological Activities of Benzofuran Compounds

Q & A

Q. What are the standard synthetic routes for preparing ethyl 6-(2-bromobenzamido)-3-methylbenzofuran-2-carboxylate?

The synthesis typically involves multi-step processes:

- Step 1 : Cyclization of 1-(2-hydroxyphenyl)ethan-1-one with ethyl bromoacetate in anhydrous acetonitrile using K₂CO₃ to form the benzofuran core (3-methylbenzofuran-2-carboxylate) .

- Step 2 : Introduction of the 2-bromobenzamido group at the 6-position via nucleophilic acyl substitution. This may require activating agents like CDI (1,1-carbonyldiimidazole) in DMF or THF, followed by coupling with 2-bromobenzoyl chloride .

- Purification : Column chromatography (e.g., ethyl acetate/petroleum ether) or recrystallization for final isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions and integration ratios. For example, the methyl group at C3 typically appears as a singlet (~δ 2.3 ppm), while the ethyl ester resonates as a quartet (δ 4.3–4.5 ppm) .

- IR Spectroscopy : Detection of amide (C=O stretch ~1650–1700 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functionalities .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .

Q. How is X-ray crystallography applied to resolve structural ambiguities in benzofuran derivatives?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) can confirm bond angles, torsion angles, and packing interactions. For example, the dihedral angle between the benzofuran and 2-bromobenzamido groups can reveal steric effects .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?

- Variable Temperature NMR : To assess dynamic processes (e.g., hindered rotation of the amide group) .

- DFT Calculations : Compare experimental ¹³C chemical shifts with computed values (e.g., using Gaussian 09 with B3LYP/6-311++G(d,p)) to identify misassignments .

- 2D NMR (COSY, HSQC, HMBC) : To unambiguously assign protons and carbons, especially in crowded regions .

Q. What strategies optimize the regioselectivity of benzofuran functionalization at the 6-position?

- Directing Groups : Install temporary groups (e.g., nitro or methoxy) at C6 to direct electrophilic substitution, followed by deprotection .

- Transition Metal Catalysis : Use Pd-catalyzed C-H activation (e.g., with Pd(OAc)₂ and ligands like PPh₃) for selective amidation .

- Microwave-Assisted Synthesis : Enhance reaction efficiency and reduce side products (e.g., 100°C, 30 min vs. traditional 24-hour reflux) .

Q. How can computational methods predict the compound’s reactivity in biological systems?

- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) to identify binding modes. The 2-bromobenzamido group may exhibit halogen bonding with Arg/Lys residues .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on hydrophobic interactions with the benzofuran core .

Q. What mechanistic insights explain side-product formation during the coupling of 2-bromobenzamido groups?

- Competitive Acylation : The benzofuran’s O-atom may act as a nucleophile, forming an oxazolone byproduct. Mitigate by using bulky bases (e.g., DIPEA) to deprotonate the amide selectively .

- Schlenk Techniques : Eliminate moisture to prevent hydrolysis of the active acyl intermediate (e.g., CDI-activated species) .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Structural Validation

| Parameter | Value (Example) | Software/Tool |

|---|---|---|

| Space Group | P2₁/c | SHELXL |

| R-factor | <0.05 | OLEX2 |

| Dihedral Angle | 15.2° | ORTEP-3 |

Table 2 : Common Byproducts and Mitigation Strategies

| Byproduct | Cause | Solution |

|---|---|---|

| Oxazolone derivative | O-acylation of benzofuran | Use CDI/DMAP coupling |

| Hydrolyzed ester | Moisture in reaction | Anhydrous conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.